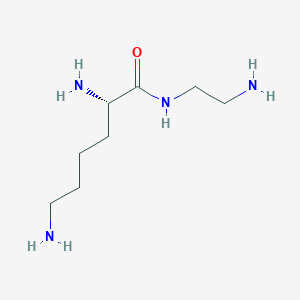
Ethylenediamine lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenediamine lysinamide is a compound that combines the properties of ethylenediamine and lysinamide. Ethylenediamine is a colorless liquid with an ammonia-like odor, widely used as a building block in chemical synthesis Lysinamide, derived from the amino acid lysine, is known for its role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylenediamine lysinamide can be synthesized through a series of chemical reactions involving ethylenediamine and lysine derivatives. One common method involves the reaction of ethylenediamine with lysine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide at room temperature, yielding this compound after purification .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethylenediamine lysinamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as sodium borohydride.
Substitution: Reaction with alkylating agents or acylating agents to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
Ethylenediamine lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of ethylenediamine lysinamide involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The presence of both amine and amide groups allows it to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Ethylenediamine lysinamide can be compared with other similar compounds such as:
Ethylenediamine: A basic amine used in chemical synthesis and as a chelating agent.
Lysinamide: An amide derivative of lysine with applications in biochemistry.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with multiple applications in industry and medicine.
Uniqueness: this compound combines the properties of both ethylenediamine and lysinamide, offering unique reactivity and binding capabilities. Its ability to interact with a wide range of molecular targets makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
124659-25-2 |
|---|---|
Molecular Formula |
C8H20N4O |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-(2-aminoethyl)hexanamide |
InChI |
InChI=1S/C8H20N4O/c9-4-2-1-3-7(11)8(13)12-6-5-10/h7H,1-6,9-11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
NEGXOCVBRJETHX-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCCN)N |
Canonical SMILES |
C(CCN)CC(C(=O)NCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















